molecular formula C22H19N3O4S B11089791 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11089791
M. Wt: 421.5 g/mol
InChI Key: YIMQMSPVGQINKW-UHFFFAOYSA-N
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Description

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from n-butyl (3R)-4-amino-3-phenylbutyrate through alkylation with haloacetamide in DMF in the presence of potassium phosphate monohydrate . The intermediate product is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups onto the benzamide ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful in studying cellular processes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are likely involved in binding to proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group and the benzamide moiety distinguishes it from other pyrrolidine derivatives, potentially offering unique interactions with biological targets.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H19N3O4S/c26-21-14-18(16-7-2-1-3-8-16)15-25(21)30(28,29)19-10-6-9-17(13-19)22(27)24-20-11-4-5-12-23-20/h1-13,18H,14-15H2,(H,23,24,27)

InChI Key

YIMQMSPVGQINKW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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